
1-(Phenanthren-1-YL)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenanthren-1-YL)pyrene is a polycyclic aromatic hydrocarbon (PAH) that consists of a pyrene moiety attached to a phenanthrene unit
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenanthren-1-YL)pyrene typically involves the Friedel-Crafts acylation reaction. This method uses pyrene and phenanthrene as starting materials, with trifluoroacetic anhydride and trifluoroacetic acid as catalysts . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Friedel-Crafts acylation reactions. These reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Phenanthren-1-YL)pyrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate (KMnO₄) or chromic acid (CrO₃), leading to the formation of quinones or carboxylic acids
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the phenanthrene or pyrene rings.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic conditions or CrO₃ in acetic acid.
Reduction: H₂ with Raney nickel.
Substitution: Bromine (Br₂) in the presence of iron bromide (FeBr₃).
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
1-(Phenanthren-1-YL)pyrene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 1-(Phenanthren-1-YL)pyrene primarily involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in various applications such as sensors and electronic devices .
Vergleich Mit ähnlichen Verbindungen
1-Acetylpyrene: A derivative of pyrene with an acetyl group, known for its fluorescence properties.
1-Propynoilpyrene: An alkynyl ketone derivative of pyrene, used in click chemistry for attaching pyrene tags to biomolecules.
1,3,6,8-Tetrasubstituted Pyrenes: Compounds with various substituents at the 1, 3, 6, and 8 positions, used in OLEDs and other electronic applications.
Uniqueness: 1-(Phenanthren-1-YL)pyrene stands out due to its unique combination of phenanthrene and pyrene moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and stability .
Eigenschaften
CAS-Nummer |
105786-28-5 |
|---|---|
Molekularformel |
C30H18 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
1-phenanthren-1-ylpyrene |
InChI |
InChI=1S/C30H18/c1-2-8-23-19(5-1)13-16-26-24(23)9-4-10-25(26)27-17-14-22-12-11-20-6-3-7-21-15-18-28(27)30(22)29(20)21/h1-18H |
InChI-Schlüssel |
AXVQLBJVVISOQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


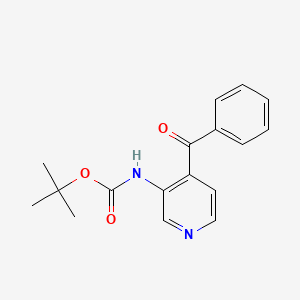
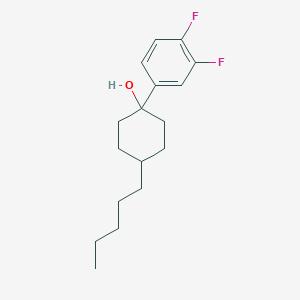
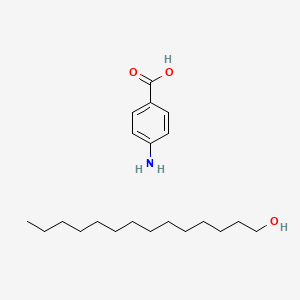
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)
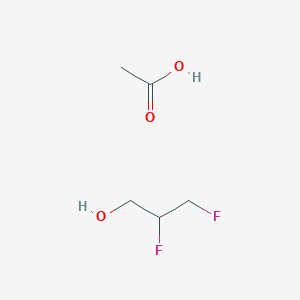
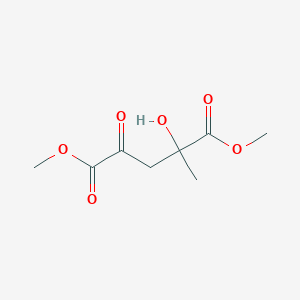
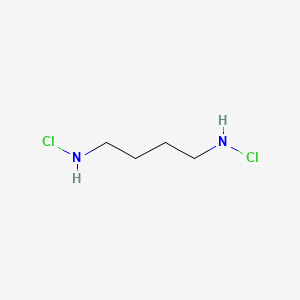


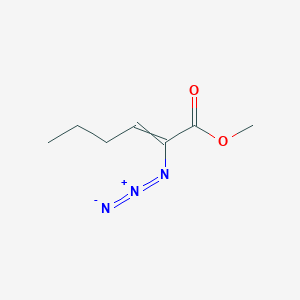
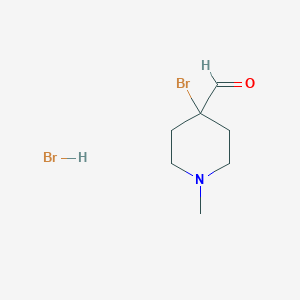
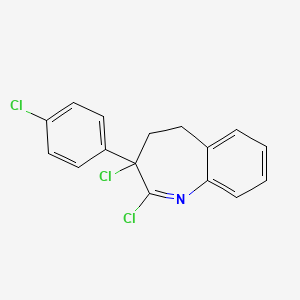
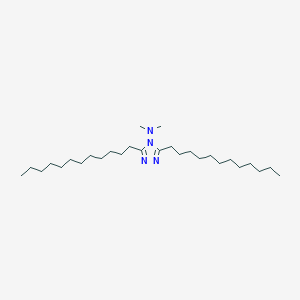
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
